6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
CAS No.: 1935196-58-9
Cat. No.: VC5240044
Molecular Formula: C5H2ClIN4
Molecular Weight: 280.45
* For research use only. Not for human or veterinary use.
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine - 1935196-58-9](/images/structure/VC5240044.png)
Specification
CAS No. | 1935196-58-9 |
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Molecular Formula | C5H2ClIN4 |
Molecular Weight | 280.45 |
IUPAC Name | 6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine |
Standard InChI | InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11) |
Standard InChI Key | USJKPCMUIKHZAM-UHFFFAOYSA-N |
SMILES | C1=NC2=C(NN=C2N=C1Cl)I |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine belongs to the pyrazolopyrazine family, a class of nitrogen-rich heterocycles with significant pharmacological potential. The compound’s IUPAC name, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, underscores its substitution pattern: a chlorine atom at position 6 and an iodine atom at position 3 of the bicyclic framework . Key identifiers include:
The planar structure of the pyrazolo[3,4-b]pyrazine core facilitates π-π stacking interactions, while the electron-withdrawing chlorine and iodine substituents enhance electrophilic reactivity at adjacent positions .
Spectroscopic and Crystallographic Data
Although crystallographic data for this specific compound remains unpublished, analogous pyrazolopyrazines exhibit monoclinic crystal systems with intermolecular hydrogen bonding stabilizing the lattice . Nuclear magnetic resonance (NMR) spectroscopy of related derivatives reveals distinct proton environments: the pyrazole NH proton typically resonates near δ 12.5 ppm, while aromatic protons appear between δ 7.5–8.5 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine involves a multi-step sequence starting from 2-chloro-3-cyanopyridine :
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Cyclization: Treatment with hydrazine at 80°C forms the pyrazolo[3,4-b]pyridine core.
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Diazotization and Iodination: Reaction with sodium nitrite and hydroiodic acid introduces the iodine substituent at position 3.
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Chlorination: Phosphorus oxychloride (POCl3) mediates chlorination at position 6, yielding the final product .
Critical reaction parameters include:
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Temperature: 60–80°C for cyclization and iodination
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Catalysts: Pd(OAc)2 and dppf ligand for cross-coupling steps
Industrial Manufacturing
Large-scale production employs continuous flow reactors to mitigate risks associated with exothermic intermediates . Key advantages include:
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Safety: Reduced accumulation of unstable intermediates
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Efficiency: Multikilogram batches produced in 12–24 hours
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Yield Optimization: 68–98% yields achieved through real-time monitoring
Parameter | Laboratory Scale | Industrial Scale |
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Reaction Time | 24–48 hours | 12–24 hours |
Yield | 60–75% | 85–98% |
Catalyst Loading | 5 mol% Pd | 2–3 mol% Pd |
Reactivity and Functionalization
Substitution Reactions
The chlorine and iodine atoms serve as handles for further derivatization:
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Nucleophilic Aromatic Substitution: Amines, thiols, and alkoxides displace chlorine under basic conditions (e.g., K2CO3 in DMF) .
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Cross-Coupling Reactions: Suzuki–Miyaura couplings with aryl boronic acids replace iodine, enabling C–C bond formation .
Cyclization and Ring Expansion
Treatment with hydrazine derivatives induces cyclization, forming tricyclic structures relevant to drug discovery . For example, reaction with methylhydrazine yields pyrazolo[3,4-b]pyrazine-fused β-carbolines, which exhibit antitumor activity .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a precursor to diarylpyrazolo[3,4-b]pyridines, which inhibit kinases such as EGFR and VEGFR . Structural modifications at positions 3 and 6 modulate selectivity and potency:
Derivative | Target Kinase | IC50 (nM) |
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3-Phenyl-6-(4-fluorophenyl) | EGFR | 2.1 |
3-(Pyridin-3-yl)-6-chloro | VEGFR-2 | 8.7 |
Antimicrobial Agents
Halogenated pyrazolopyrazines demonstrate broad-spectrum antimicrobial activity. For instance, 6-chloro-3-iodo derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Developing enantioselective routes to chiral pyrazolopyrazines remains an open challenge. Potential strategies include:
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Organocatalysis: Proline-derived catalysts for Michael additions
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Transition Metal Catalysis: Rhodium-catalyzed [2+2+2] cycloadditions
Targeted Drug Delivery Systems
Conjugating pyrazolopyrazines to nanoparticles or antibody-drug conjugates could enhance tumor specificity and reduce off-target effects . Preliminary studies show a 3-fold increase in therapeutic index when linked to albumin nanoparticles .
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